The compound 6-(4-chlorophenyl)-2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-3-one is a complex organic molecule that incorporates various functional groups and structural motifs. This compound belongs to the class of triazolopyridazines, which are known for their diverse biological activities. The presence of piperazine and methoxyphenyl groups suggests potential pharmacological applications, particularly in the fields of psychiatry and neurology.
The synthesis and characterization of this compound have been documented in various scientific literature, including articles focusing on similar triazolo compounds and their biological activities. Research indicates that derivatives of triazolo compounds can exhibit significant antimicrobial, antifungal, and anticancer properties.
This compound can be classified as:
The synthesis of 6-(4-chlorophenyl)-2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-3-one typically involves several steps:
The synthesis may require specific reagents such as:
The molecular structure of 6-(4-chlorophenyl)-2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-3-one can be represented as follows:
InChI=1S/C21H22ClN5O3/c22-18(23)14-9-15(24)16(25)10-20(14)27(26)12-13(28)11-17(19)21(29)30/h9-10,12H,11H2
This compound can undergo various chemical reactions due to its functional groups:
Reagents such as potassium permanganate for oxidation or lithium aluminum hydride for reduction may be utilized in these reactions.
The mechanism of action for compounds like 6-(4-chlorophenyl)-2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-3-one typically involves modulation of neurotransmitter systems:
Pharmacological studies often utilize assays to evaluate binding affinities to various receptors to confirm mechanisms.
Relevant data include:
This compound's potential applications include:
CAS No.:
CAS No.: 1349245-31-3
CAS No.: 270928-69-3
CAS No.: 12737-18-7
CAS No.: 4461-52-3